Furopyrans
Furopyran derivatives are a class of heterocyclic organic compounds characterized by a five-membered ring containing a pyran moiety with a fused furan ring, making them unique structural entities in medicinal chemistry and material science. These molecules exhibit diverse chemical properties due to their conjugated system, which allows for various electronic effects and potential applications.
In pharmaceuticals, furopyrans have shown promise as intermediates or lead compounds in the development of drugs targeting specific biological pathways. Their ability to modulate enzyme activity, inhibit receptors, or serve as agonists/antagonists makes them attractive candidates for further research. Additionally, certain furopyran derivatives possess photochemical properties that could be utilized in photodynamic therapy and fluorescent probes.
In materials science, these compounds can form the basis of novel polymers with tailored optical and electronic properties, making them valuable in the fields of organic electronics, sensors, and optoelectronics. The versatile nature of furopyrans allows for modifications through functional groups to optimize their performance in various applications.

Struktur | Chemischer Name | CAS | MF |
---|---|---|---|
![]() |
5H-Furo[2,3-c]pyran-4(7H)-one | 1538344-57-8 | C7H6O3 |
![]() |
Minisecolide D | 1967030-78-9 | C28H38O9 |
![]() |
Eribulin mesylate | 441045-17-6 | C40H59NO11.CH4O3S |
![]() |
miniolutelide | 1012080-79-3 | C26H32O10 |
![]() |
3-Methyl 2H-Furo2,3-cpyran-2-one | 857054-02-5 | C8H6O3 |
![]() |
Picrotoxinin | 17617-45-7 | C15H16O6 |
![]() |
(2R,3R,3As,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one | 124868-11-7 | C13H12O4 |
![]() |
5H-Furo[3,4-b]pyran-5-one, 2,3,7,7a-tetrahydro-3-hydroxy-7-methyl-2-(1E)-1-propenyl-, (2R,3R,7R,7aR)-rel- (9CI) | 503178-80-1 | C11H14O4 |
![]() |
2H-Furo2,3-cpyran-2-one | 857054-03-6 | C7H4O3 |
![]() |
(2R,3R,7S,7Ar)-3-hydroxy-7-methyl-2-[(E)-prop-1-enyl]-2,3,7,7a-tetrahydrofuro[3,4-b]pyran-5-one | 505081-54-9 | C11H14O4 |
Verwandte Literatur
-
3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
Empfohlene Lieferanten
-
Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte